Coerulescine

Description

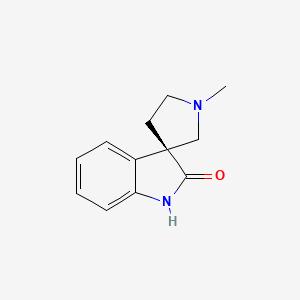

Structure

3D Structure

Properties

Molecular Formula |

C12H14N2O |

|---|---|

Molecular Weight |

202.25 g/mol |

IUPAC Name |

(3R)-1'-methylspiro[1H-indole-3,3'-pyrrolidine]-2-one |

InChI |

InChI=1S/C12H14N2O/c1-14-7-6-12(8-14)9-4-2-3-5-10(9)13-11(12)15/h2-5H,6-8H2,1H3,(H,13,15)/t12-/m0/s1 |

InChI Key |

PNYGHERLKSFRMH-LBPRGKRZSA-N |

SMILES |

CN1CCC2(C1)C3=CC=CC=C3NC2=O |

Isomeric SMILES |

CN1CC[C@]2(C1)C3=CC=CC=C3NC2=O |

Canonical SMILES |

CN1CCC2(C1)C3=CC=CC=C3NC2=O |

Synonyms |

coerulescine |

Origin of Product |

United States |

Foundational & Exploratory

Coerulescine: A Comprehensive Technical Dossier on its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coerulescine is a naturally occurring oxindole alkaloid, first isolated from the plant Phalaris coerulescens.[1] As a member of the spiroindolone class of compounds, it features a characteristic spiro[pyrrolidin-3,3'-oxindole] core structure.[1] This structural motif is shared by other biologically active alkaloids such as elacomine and horsfiline. The unique three-dimensional architecture and the presence of nitrogenous functionalities have made this compound and its analogs attractive targets for synthetic chemists and pharmacologists. This document provides an in-depth overview of the chemical structure of this compound, supported by spectroscopic data, and details a proven synthetic route with experimental protocols.

Chemical Structure and Properties

This compound is chemically defined as (3R)-1'-methylspiro[1H-indole-3,3'-pyrrolidine]-2-one.[1] Its molecular structure consists of an oxindole ring system fused to a pyrrolidine ring at the C3 position in a spirocyclic fashion. A methyl group is attached to the nitrogen atom of the pyrrolidine ring.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₂H₁₄N₂O | [1] |

| Molar Mass | 202.257 g·mol⁻¹ | [1] |

| IUPAC Name | (3R)-1'-methylspiro[1H-indole-3,3'-pyrrolidine]-2-one | [1] |

| Class | Oxindole Alkaloid, Spiroindolone | [1] |

| Appearance | Not specified in provided results | |

| Solubility | Not specified in provided results | |

| Melting Point | Not specified in provided results | |

| Boiling Point | 378.8±42.0 °C | [1] |

| Density | 1.2±0.1 g/cm³ | [1] |

Spectroscopic Data

The structural elucidation of this compound has been accomplished through various spectroscopic techniques. The following tables summarize key Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.

Table 2: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

Table 3: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Table 4: Mass Spectrometry Data for this compound

| m/z | Ion |

| Data not available in search results |

Total Synthesis of (±)-Coerulescine

The total synthesis of racemic this compound has been achieved through a multi-step process. A notable synthetic approach involves a Wittig olefination followed by a Claisen rearrangement to construct a key 3-allyl oxindole intermediate. This intermediate is then further elaborated to the final spirocyclic product.

Synthetic Scheme

The overall synthetic strategy can be visualized as a workflow.

Caption: Synthetic workflow for the total synthesis of (±)-Coerulescine.

Experimental Protocols

Detailed experimental protocols for the synthesis of (±)-Coerulescine are available in the supporting information of the cited literature.[2] A general outline of the key steps is provided below:

Step 1: Synthesis of the 3-Allyl Oxindole Intermediate

-

Wittig Olefination: o-Nitrobenzaldehyde is reacted with allyloxymethylenetriphenylphosphorane to yield the corresponding allyl vinyl ether.

-

Claisen Rearrangement: The allyl vinyl ether undergoes a thermal Claisen rearrangement to form a 4-pentenal derivative.

-

Cyclization: The aldehyde is oxidized to a carboxylic acid, followed by esterification. Reductive cyclization of the nitro group affords the 3-allyl oxindole.

Step 2: Formation of the Spiro[pyrrolidin-3,3'-oxindole] Core

-

Oxidative Cleavage: The allyl group of the oxindole intermediate is oxidatively cleaved to an aldehyde.

-

Reductive Amination: The resulting aldehyde undergoes reductive amination with methylamine to form the spiro-pyrrolidine ring.

Step 3: Final Conversion to (±)-Coerulescine

-

Deprotection and Reduction: Removal of any protecting groups and chemoselective reduction of the amide functionality yields (±)-Coerulescine.

Biological Activity and Signaling Pathways

While the spiro[pyrrolidin-3,3'-oxindole] ring system is present in numerous alkaloids with interesting biological activities, including cytostatic properties, specific signaling pathways for this compound have not been detailed in the provided search results. The broader class of spirooxindole alkaloids has been shown to possess a range of pharmacological properties, making this compound a compound of interest for further biological investigation.

As no specific signaling pathways for this compound were identified, a generalized logical diagram for drug discovery and mechanism of action studies is presented.

Caption: Logical workflow for investigating the biological activity of this compound.

Conclusion

This compound is a fascinating oxindole alkaloid with a well-defined chemical structure and a challenging yet achievable synthetic route. While its specific biological activities and signaling pathways remain an area for further exploration, its structural class suggests potential for interesting pharmacological properties. The information presented in this guide provides a solid foundation for researchers interested in the chemistry and potential therapeutic applications of this compound.

References

Unveiling Coerulescine: A Technical Guide to its Discovery and Isolation from Phalaris coerulescens

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coerulescine, a unique spirooxindole alkaloid, was first identified in the grass species Phalaris coerulescens. This technical guide provides an in-depth overview of the discovery and isolation of this compound, presenting a compilation of methodologies derived from seminal research in the field. The document details the experimental protocols for extraction, purification, and structural elucidation of this compound, supported by a summary of its key quantitative and spectroscopic data. Furthermore, this guide explores the potential biological significance of this compound by examining the known signaling pathways associated with the broader class of spirooxindole alkaloids, offering a foundation for future research and drug development endeavors.

Introduction

The genus Phalaris has long been a subject of phytochemical investigation due to the presence of a diverse array of indole alkaloids, some with significant psychoactive or toxic properties. The discovery of this compound in Phalaris coerulescens marked a notable addition to this chemical family, introducing a spirooxindole scaffold previously unreported in this genus[1][2]. Spirooxindoles are a class of natural products and synthetic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique three-dimensional structure of the spiro[pyrrolidin-3,3′-oxindole] core in this compound presents a compelling target for synthetic chemists and pharmacologists alike[3][4]. This guide aims to provide a comprehensive technical resource on the foundational aspects of this compound research, focusing on its discovery and isolation.

Discovery of this compound

The initial identification of this compound was the result of a phytochemical examination of various accessions of Phalaris coerulescens. This investigation was prompted by the continued occurrences of livestock intoxication on pastures containing Phalaris species, even with cultivars bred for low concentrations of known toxic tryptamine alkaloids. This suggested the presence of previously unrecognized toxic constituents[1]. The research, led by Anderton and colleagues, revealed the existence of oxindole alkaloids, a class of compounds not previously associated with the Phalaris genus[1][2].

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques. The data obtained from these analyses are crucial for the identification and characterization of the compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₄N₂O |

| Molecular Weight | 202.25 g/mol |

| Appearance | Amorphous solid |

| Class | Spirooxindole Alkaloid |

Table 2: Key Spectroscopic Data for this compound

| Technique | Key Observations |

| ¹H NMR | Signals corresponding to an N-methyl group, methylene protons of the pyrrolidine ring, and aromatic protons of the oxindole core. |

| ¹³C NMR | Resonances for the spiro carbon, carbonyl carbon of the oxindole, and carbons of the aromatic and pyrrolidine rings. |

| Mass Spec. | Molecular ion peak consistent with the proposed molecular formula. |

Note: Detailed NMR and mass spectrometry data can be found in literature pertaining to the total synthesis of this compound.[3][4][5]

Experimental Protocols

The following sections outline the methodologies for the extraction and isolation of this compound from Phalaris coerulescens, based on the original discovery and subsequent analytical work.

Plant Material and Extraction

Fresh plant material of Phalaris coerulescens is harvested and subsequently freeze-dried to preserve the integrity of the chemical constituents. The dried plant material is then ground into a fine powder to maximize the surface area for solvent extraction.

Protocol 1: Acid-Base Extraction

-

Maceration: The powdered plant material is submerged in an acidic aqueous solution (e.g., 0.1 M HCl) and allowed to macerate for an extended period (e.g., 48-72 hours) at room temperature with occasional agitation. This process protonates the alkaloids, rendering them soluble in the aqueous phase.

-

Filtration: The mixture is filtered to separate the solid plant debris from the acidic extract containing the alkaloids.

-

Basification: The acidic extract is then made basic by the addition of a base (e.g., ammonium hydroxide) to a pH of approximately 9-10. This deprotonates the alkaloids, making them less water-soluble and more soluble in organic solvents.

-

Liquid-Liquid Extraction: The basified aqueous solution is repeatedly extracted with an immiscible organic solvent, such as dichloromethane or a mixture of chloroform and ethanol. The alkaloids partition into the organic phase.

-

Concentration: The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate) and then concentrated under reduced pressure to yield a crude alkaloid extract.

Chromatographic Isolation and Purification

The crude alkaloid extract, a complex mixture of compounds, requires further separation and purification to isolate this compound.

Protocol 2: Thin-Layer Chromatography (TLC) Analysis

-

Stationary Phase: Silica gel 60 F₂₅₄ plates.

-

Mobile Phase: A solvent system of ethyl acetate/chloroform/7 N NH₄OH in methanol (e.g., in a ratio of 8:2:1 v/v/v) has been shown to be effective for the separation of Phalaris alkaloids[6][7].

-

Visualization: The developed plates can be visualized under UV light (254 nm) and/or by spraying with a suitable chromogenic agent (e.g., Dragendorff's reagent) to detect the alkaloid spots.

Protocol 3: Column Chromatography and HPLC

-

Initial Fractionation: The crude extract is first subjected to column chromatography over silica gel. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is employed to separate the alkaloids into fractions of decreasing complexity.

-

High-Performance Liquid Chromatography (HPLC): Fractions containing this compound, as identified by TLC, are further purified using reversed-phase HPLC. A C18 column with a mobile phase consisting of a gradient of acetonitrile and water (often with a small amount of acid, such as formic acid, to improve peak shape) is a common choice for the separation of plant alkaloids.

-

Structure Elucidation: The purified this compound is then subjected to spectroscopic analysis (¹H NMR, ¹³C NMR, MS) to confirm its structure.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Phalaris coerulescens.

Caption: Workflow for the isolation of this compound.

Potential Signaling Pathways and Biological Activity

While specific studies on the signaling pathways directly modulated by this compound are limited, the broader class of spirooxindole alkaloids has been extensively studied, particularly for their anticancer properties. Many spirooxindoles exert their effects by interfering with critical cellular processes. A prominent mechanism of action for several anticancer drugs is the disruption of microtubule dynamics, which are essential for cell division[6].

Some spirooxindole derivatives have been shown to induce cell cycle arrest, often at the G2/M phase, and promote apoptosis (programmed cell death) in cancer cells. The following diagram illustrates a generalized potential mechanism of action for a spirooxindole alkaloid with anticancer activity.

Caption: Potential anticancer mechanism of spirooxindoles.

It is important to note that this represents a potential pathway, and dedicated research is required to elucidate the specific molecular targets and signaling cascades affected by this compound.

Conclusion and Future Directions

The discovery of this compound in Phalaris coerulescens has expanded our understanding of the chemical diversity within this plant genus and introduced a novel natural product with a promising spirooxindole scaffold. The methodologies for its isolation and characterization, as outlined in this guide, provide a framework for further investigation. Future research should focus on several key areas:

-

Quantitative Analysis: Determining the concentration of this compound in different populations and plant parts of Phalaris coerulescens under various environmental conditions.

-

Pharmacological Screening: Conducting comprehensive in vitro and in vivo studies to elucidate the specific biological activities of this compound, including its potential anticancer, antimicrobial, and neurological effects.

-

Mechanism of Action Studies: Identifying the precise molecular targets and signaling pathways modulated by this compound to understand its mode of action at a cellular level.

-

Total Synthesis and Analogue Development: The total synthesis of this compound provides a platform for the creation of novel analogues with potentially enhanced biological activity and improved pharmacokinetic properties.

By building upon the foundational knowledge of this compound's discovery and isolation, the scientific community can unlock the full therapeutic potential of this intriguing natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Enantioselective Synthesis of Quaternary Oxindoles: Desymmetrizing Staudinger–Aza-Wittig Reaction Enabled by a Bespoke HypPhos Oxide Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Total synthesis of (±)-coerulescine and (±)-horsfiline [beilstein-journals.org]

- 5. Total synthesis of (±)-coerulescine and (±)-horsfiline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of action of antitumor drugs that interact with microtubules and tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efficient and sensitive method for quantitative analysis of alkaloids in hardinggrass (Phalaris aquatica L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Coerulescine Enigma: A Technical Guide to Its Proposed Biosynthesis in Plants

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide delves into the proposed biosynthetic pathway of Coerulescine, a spirooxindole alkaloid of interest isolated from Phalaris coerulescens. While the total synthesis of this compound has been achieved, its natural biosynthetic route within plants remains largely uninvestigated. This document, therefore, presents a hypothesized pathway based on the well-established biosynthesis of related monoterpene indole alkaloids (MIAs). The information herein is intended to serve as a foundational resource for researchers aiming to elucidate this pathway, providing a proposed biochemical map, relevant enzymatic classes, and a comprehensive overview of the experimental methodologies required for its validation.

Proposed Biosynthetic Pathway of this compound

This compound belongs to the vast family of monoterpene indole alkaloids (MIAs), with over 3,000 identified members.[1] The biosynthesis of all MIAs originates from the condensation of tryptamine and secologanin to form the central precursor, strictosidine.[2][3] From strictosidine, a series of enzymatic reactions, including deglycosylation, rearrangements, and oxidations, lead to the vast structural diversity of this alkaloid class.[4][5]

The formation of the characteristic spirooxindole scaffold is a key step in the biosynthesis of alkaloids like this compound. This is generally achieved through the oxidative rearrangement of a corynanthe-type alkaloid precursor.[6][7] This critical transformation is often catalyzed by cytochrome P450 monooxygenases (P450s), a versatile class of enzymes known for their role in the chemical diversification of alkaloids.[6][8]

Based on these principles, a putative biosynthetic pathway for this compound is proposed, starting from the primary precursors in the well-established MIA pathway.

Data Presentation: Key Enzymes and Intermediates

The following table summarizes the proposed enzymatic steps and chemical intermediates in the biosynthesis of this compound. It is important to note that the enzymes listed for the this compound-specific steps are putative and require experimental verification.

| Step | Precursor(s) | Intermediate/Product | Putative Enzyme Class | Enzyme Function |

| 1 | Tryptophan | Tryptamine | Tryptophan Decarboxylase (TDC) | Decarboxylation |

| 2 | Geraniol | Secologanin | Multiple Enzymes (e.g., G8H, SLS) | Monoterpenoid Biosynthesis |

| 3 | Tryptamine, Secologanin | Strictosidine | Strictosidine Synthase (STR) | Pictet-Spengler Condensation |

| 4 | Strictosidine | Strictosidine aglycone | Strictosidine β-Glucosidase (SGD) | Deglycosylation |

| 5 | Strictosidine aglycone | Corynanthe-type Alkaloid | Reductases, Isomerases | Rearrangement and Reduction |

| 6 | Corynanthe-type Alkaloid | Oxidized Intermediate | Cytochrome P450 Monooxygenase | Oxidative Rearrangement |

| 7 | Oxidized Intermediate | Spirooxindole Intermediate | Unknown (Potentially spontaneous) | Cyclization |

| 8 | Spirooxindole Intermediate | This compound | Reductase/Aminotransferase | Reductive Amination |

Experimental Protocols for Pathway Elucidation

The elucidation of a novel biosynthetic pathway like that of this compound requires a multi-faceted approach, combining transcriptomics, molecular biology, enzymology, and analytical chemistry. The following sections outline the general experimental protocols that would be employed.

Transcriptome Analysis for Candidate Gene Discovery

The first step in identifying the enzymes involved in this compound biosynthesis is to discover the genes that are expressed in Phalaris coerulescens. This is typically achieved through transcriptome analysis.

Methodology:

-

Plant Material Collection: Collect tissues from P. coerulescens, such as leaves, stems, and roots, at various developmental stages. If this compound accumulation is inducible (e.g., by stress), include samples from treated plants.

-

RNA Extraction and Sequencing: Extract total RNA from the collected tissues. Prepare cDNA libraries and perform high-throughput sequencing (e.g., Illumina RNA-seq).

-

De Novo Transcriptome Assembly: In the absence of a reference genome, assemble the sequencing reads into a de novo transcriptome.

-

Gene Annotation and Candidate Selection: Annotate the assembled transcripts to identify putative enzyme-coding sequences. Prioritize candidates from enzyme families known to be involved in MIA biosynthesis, such as cytochrome P450s, reductases, and methyltransferases. Co-expression analysis with known MIA pathway genes can further refine the candidate list.

Heterologous Expression and In Vitro Characterization of Candidate Enzymes

Once candidate genes are identified, their functions need to be validated experimentally.

Methodology:

-

Gene Cloning: Amplify the full-length coding sequences of candidate genes from P. coerulescens cDNA.

-

Heterologous Expression: Clone the candidate genes into suitable expression vectors for heterologous expression in systems like Saccharomyces cerevisiae (yeast) or Escherichia coli. Yeast is often preferred for expressing plant P450s as it is a eukaryote and possesses the necessary membrane infrastructure.

-

Enzyme Preparation: Prepare crude protein extracts or purified enzymes from the heterologous expression host.

-

In Vitro Enzyme Assays: Conduct enzyme assays using the prepared protein and hypothesized precursor molecules. For example, to test a candidate P450 for its role in spirooxindole formation, the corynanthe-type alkaloid precursor would be incubated with the enzyme preparation in the presence of necessary cofactors (e.g., NADPH for P450s).

-

Product Identification: Analyze the reaction products using analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine if the expected intermediate or final product is formed.

Quantitative Data

A thorough search of the scientific literature reveals a complete lack of quantitative data regarding the biosynthesis of this compound in plants. There is no published information on:

-

The concentration of this compound or its precursors in Phalaris coerulescens.

-

The kinetic parameters (e.g., Km, kcat) of the enzymes involved in its biosynthesis.

-

The flux through the biosynthetic pathway.

This absence of data underscores the nascent stage of research into the natural production of this alkaloid and highlights a significant area for future investigation.

Conclusion

The biosynthesis of this compound in Phalaris coerulescens presents an exciting research frontier in the field of plant natural products. This guide provides a robust, hypothesis-driven framework for initiating the elucidation of this pathway. By leveraging modern transcriptomic and biochemical techniques, researchers can systematically identify and characterize the enzymes responsible for the formation of this intriguing spirooxindole alkaloid. The successful elucidation of the this compound biosynthetic pathway will not only provide fundamental insights into the chemical diversity of plant alkaloids but also pave the way for the biotechnological production of this compound and its analogs for potential pharmaceutical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Strictosidine - Wikipedia [en.wikipedia.org]

- 3. Chemistry and biology of monoterpene indole alkaloid biosynthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants [ouci.dntb.gov.ua]

Spectroscopic Profile of Coerulescine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Coerulescine, an oxindole alkaloid with a spiro[pyrrolidin-3,3′-oxindole] ring system. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and drug development settings. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Chemical Structure and Properties

This compound, with the systematic IUPAC name (3R)-1'-methylspiro[1H-indole-3,3'-pyrrolidine]-2-one, possesses the chemical formula C₁₂H₁₄N₂O and a molar mass of 202.257 g·mol⁻¹. Its unique spirocyclic structure is a key feature contributing to its biological activity and spectroscopic characteristics.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, compiled from the total synthesis efforts of Kulkarni and his team.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.25 - 7.19 | m | 2H | Ar-H | |

| 6.91 | t | 7.4 | 1H | Ar-H |

| 6.83 | d | 7.7 | 1H | Ar-H |

| 3.12 - 3.05 | m | 1H | CH₂ | |

| 2.85 - 2.78 | m | 1H | CH₂ | |

| 2.65 | t | 7.9 | 2H | CH₂ |

| 2.41 | s | 3H | N-CH₃ | |

| 2.20 - 2.11 | m | 1H | CH | |

| 1.95 - 1.86 | m | 1H | CH |

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 180.1 | C=O |

| 142.3 | Ar-C |

| 129.5 | Ar-CH |

| 128.0 | Ar-C |

| 122.3 | Ar-CH |

| 122.1 | Ar-CH |

| 109.1 | Ar-CH |

| 61.9 | Spiro C |

| 59.8 | CH₂ |

| 53.7 | CH₂ |

| 41.6 | N-CH₃ |

| 35.1 | CH₂ |

Table 3: Infrared (IR) Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Interpretation |

| 3350 | N-H Stretch |

| 2925 | C-H Stretch (Aliphatic) |

| 1710 | C=O Stretch (Amide) |

| 1620 | C=C Stretch (Aromatic) |

| 1470 | C-H Bend |

| 750 | C-H Bend (Ortho-disubstituted aromatic) |

Table 4: Mass Spectrometry (MS) Data of this compound

| m/z | Interpretation |

| 202 | [M]⁺ |

| 173 | [M - C₂H₅]⁺ |

| 146 | [M - C₃H₆N]⁺ |

| 133 | [M - C₄H₇N]⁺ |

| 118 |

Experimental Protocols

The spectroscopic data presented above were obtained using the following methodologies as described in the synthesis of (±)-coerulescine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 300 spectrometer operating at 300 MHz and 75 MHz, respectively. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: IR spectra were recorded on a PerkinElmer Spectrum One FT-IR spectrometer. The sample was prepared as a thin film on a potassium bromide (KBr) pellet.

Mass Spectrometry (MS): Mass spectra were obtained using an electron ionization (EI) source on a Shimadzu GCMS-QP2010 instrument.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a synthetic compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

Coerulescine: A Technical Guide to its Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coerulescine is a naturally occurring oxindole alkaloid, first isolated from the blue canary grass, Phalaris coerulescens. It belongs to the spiro[pyrrolidin-3,3'-oxindole] class of alkaloids, a structural motif found in a variety of biologically active compounds.[1] The unique spirocyclic architecture of this compound has garnered significant interest from the scientific community, leading to the development of multiple total synthesis routes and preliminary investigations into its biological activities. This document provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological signaling pathways.

Physical and Chemical Properties

The physical and chemical properties of (±)-coerulescine have been characterized through various analytical techniques. A summary of these properties is presented in the tables below.

General and Physical Properties of (±)-Coerulescine

| Property | Value | Source |

| Appearance | White solid | Beilstein J. Org. Chem. 2010, 6, 876–879 (Supporting Information) |

| Molecular Formula | C₁₂H₁₄N₂O | Wikipedia |

| Molar Mass | 202.257 g·mol⁻¹ | Wikipedia |

| Melting Point | 156-158 °C | Beilstein J. Org. Chem. 2010, 6, 876–879 (Supporting Information) |

| Boiling Point | 378.8±42.0 °C (Predicted) | Wikipedia |

| Solubility | No quantitative data available. Qualitative assessments indicate it is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and poorly soluble in water and methanol.[2] | N/A |

Spectral Data of (±)-Coerulescine

| Technique | Data | Source |

| Infrared (IR) Spectroscopy | νₘₐₓ (neat): 3317, 2921, 1709, 1621, 1472, 1313, 1186, 1033, 747 cm⁻¹ | Beilstein J. Org. Chem. 2010, 6, 876–879 (Supporting Information) |

| ¹H NMR (300 MHz, CDCl₃) | δ 8.24 (br s, 1H), 7.20-7.15 (m, 2H), 6.91 (t, J = 7.5 Hz, 1H), 6.81 (d, J = 7.8 Hz, 1H), 3.23 (d, J = 8.7 Hz, 1H), 2.94 (d, J = 8.7 Hz, 1H), 2.72-2.65 (m, 1H), 2.52-2.45 (m, 1H), 2.40 (s, 3H), 2.30-2.20 (m, 1H), 2.09-2.01 (m, 1H) | Beilstein J. Org. Chem. 2010, 6, 876–879 (Supporting Information) |

| ¹³C NMR (75 MHz, CDCl₃) | δ 182.2, 140.9, 129.9, 128.0, 122.9, 122.2, 109.6, 61.9, 60.9, 53.0, 39.8, 35.8 | Beilstein J. Org. Chem. 2010, 6, 876–879 (Supporting Information) |

| Mass Spectrometry (EI) | m/z (%): 202 (M⁺, 48), 159 (16), 146 (100), 132 (18), 117 (15), 91 (8), 77 (8), 57 (46) | Beilstein J. Org. Chem. 2010, 6, 876–879 (Supporting Information) |

Biological Activity and Signaling Pathways

While the specific biological targets and signaling pathways of this compound are still under active investigation, research on the broader class of spiro[pyrrolidin-3,3'-oxindole] alkaloids provides valuable insights into its potential mechanisms of action. Analogues of this compound have demonstrated significant activity against human breast cancer cells.[1] Furthermore, studies on synthetic derivatives have identified them as potential ligands for the 5-HT6 receptor, a G-protein coupled receptor involved in various central nervous system processes.

One proposed mechanism for the anti-cancer activity of related spiro[pyrrolidin-3,3'-oxindole] compounds involves the induction of apoptosis. This process is potentially mediated through the inhibition of histone deacetylase 2 (HDAC2) and interaction with prohibitin 2, proteins that play crucial roles in cell cycle regulation and apoptosis.

Based on these findings, a plausible signaling pathway for the induction of apoptosis by this compound in cancer cells is depicted below.

Experimental Protocols

The following sections detail the experimental procedures for the total synthesis and analysis of (±)-coerulescine, based on methodologies reported in the scientific literature.

Total Synthesis of (±)-Coerulescine

The total synthesis of (±)-coerulescine can be achieved through a multi-step process starting from commercially available reagents.[1] A representative synthetic workflow is outlined below.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spirooxindole alkaloids represent a significant class of natural products characterized by a unique spiro-fused oxindole core. This structural motif imparts a wide range of biological activities, making them a fertile ground for drug discovery and development. This technical guide provides a comprehensive overview of coerulescine and related spirooxindole alkaloids, with a focus on their chemical synthesis, physicochemical properties, and biological activities. Detailed experimental protocols for key synthetic transformations are provided, along with a compilation of quantitative biological data. Furthermore, this guide explores the potential mechanisms of action, including relevant signaling pathways, to offer a deeper understanding of their therapeutic potential.

Introduction

The spirooxindole scaffold is a privileged heterocyclic motif found in a variety of natural products, many of which exhibit potent biological activities.[1] These compounds are characterized by an oxindole ring system spiro-fused at the C3 position to a second heterocyclic ring. This compound and horsfiline are among the structurally simplest members of this family and serve as important synthetic targets and scaffolds for the development of novel therapeutic agents.[2] Their intriguing biological profile, which includes anticancer, antimicrobial, and anti-inflammatory properties, has spurred significant interest in the scientific community.[1][2] This guide aims to provide a detailed technical resource for researchers engaged in the study and development of this compound and related spirooxindole alkaloids.

Physicochemical and Spectral Data

A thorough understanding of the physicochemical and spectral properties of this compound and horsfiline is fundamental for their synthesis, characterization, and further development.

Table 1: Physicochemical Properties of this compound and Horsfiline

| Property | This compound | Horsfiline |

| Molecular Formula | C₁₂H₁₄N₂O | C₁₃H₁₆N₂O₂ |

| Molar Mass | 202.257 g/mol [3] | 232.283 g/mol [4] |

| Melting Point | Not Reported | 125-126 °C[4] |

| Appearance | Not Reported | Colorless crystals[5] |

| Solubility | Not Reported | Soluble in acetone[5] |

| CAS Number | Not available | 136247-72-8[4] |

Table 2: Spectral Data for this compound and Horsfiline

| Data Type | This compound | Horsfiline |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.24 (t, J = 7.6 Hz, 1H), 7.15 (d, J = 7.6 Hz, 1H), 6.99 (t, J = 7.6 Hz, 1H), 6.88 (d, J = 7.6 Hz, 1H), 3.21-3.15 (m, 1H), 2.95-2.89 (m, 1H), 2.68-2.62 (m, 1H), 2.55 (s, 3H), 2.49-2.43 (m, 1H), 2.30-2.24 (m, 1H), 2.09-2.03 (m, 1H) | 7.04 (d, J = 8.4 Hz, 1H), 6.79 (d, J = 2.4 Hz, 1H), 6.73 (dd, J = 8.4, 2.4 Hz, 1H), 3.79 (s, 3H), 3.18-3.12 (m, 1H), 2.93-2.87 (m, 1H), 2.66-2.60 (m, 1H), 2.53 (s, 3H), 2.47-2.41 (m, 1H), 2.28-2.22 (m, 1H), 2.07-2.01 (m, 1H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 181.3, 141.2, 129.8, 127.9, 124.2, 122.5, 109.7, 60.9, 57.8, 54.1, 41.2, 38.9, 34.9 | 181.1, 155.8, 134.4, 131.2, 113.8, 111.9, 110.1, 61.1, 57.9, 55.9, 54.2, 41.3, 38.9, 35.0 |

| MS (EI) m/z | 202 (M⁺) | 232 (M⁺) |

| IR (KBr) ν (cm⁻¹) | 3250, 1700, 1620, 1470 | 3260, 1705, 1625, 1490 |

(Spectral data adapted from Kulkarni et al., 2010 and its supplementary information)[1]

Biological Activities and Quantitative Data

While specific quantitative data for the biological activities of this compound and horsfiline are limited in publicly available literature, the broader class of spirooxindole alkaloids has demonstrated significant therapeutic potential.

Anticancer Activity

Numerous spirooxindole derivatives have been reported to exhibit potent anticancer activity against a range of cancer cell lines. While specific IC₅₀ values for this compound and horsfiline are not readily found, unnatural analogs have shown significant activity against human breast cancer cells.[2] The anticancer activity of related spirooxindoles is often attributed to their ability to inhibit the p53-MDM2 protein-protein interaction.

Table 3: Anticancer Activity of Selected Spirooxindole Derivatives (for contextual understanding)

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Spirooxindole-pyrrolidine derivative | SJSA-1 (osteosarcoma) | 0.96 | [6] |

| Spirooxindole-pyrrolidine derivative | HCT116 p53-wt (colon) | 2.9 | [6] |

| Spirooxindole-pyrrolidine derivative | MCF-7 (breast) | ~15 | [7] |

Antimicrobial Activity

Spirooxindole alkaloids have also been investigated for their antimicrobial properties. Again, specific data for this compound and horsfiline is scarce, but related compounds have shown activity against various bacterial and fungal strains.

Table 4: Antimicrobial Activity of Selected Spirooxindole Derivatives (for contextual understanding)

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Spiro[indoline-3,3'-pyrrolidine] derivative | Staphylococcus aureus | 250-1000 | [8] |

| Spiro[indoline-3,3'-pyrrolidine] derivative | Escherichia coli | 250-1000 | [8] |

Mechanisms of Action and Signaling Pathways

The therapeutic effects of spirooxindole alkaloids are mediated through various molecular mechanisms and signaling pathways.

Anticancer Mechanism: p53-MDM2 Inhibition

A prominent mechanism of anticancer action for many spirooxindole derivatives is the inhibition of the p53-MDM2 protein-protein interaction. MDM2 is a negative regulator of the p53 tumor suppressor protein. By binding to MDM2, spirooxindoles can prevent the degradation of p53, leading to the accumulation of p53 and the subsequent activation of downstream pathways that induce cell cycle arrest and apoptosis in cancer cells.

References

- 1. BJOC - Total synthesis of (±)-coerulescine and (±)-horsfiline [beilstein-journals.org]

- 2. Total synthesis of (±)-coerulescine and (±)-horsfiline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Horsfiline, (-)- | C13H16N2O2 | CID 11042617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Horsfiline - Wikipedia [en.wikipedia.org]

- 5. horizon.documentation.ird.fr [horizon.documentation.ird.fr]

- 6. Inhibition of p53-Murine Double Minute 2 (MDM2) Interactions with 3,3'-Spirocyclopentene Oxindole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijnrd.org [ijnrd.org]

A Technical Guide to the Natural Sources of Coerulescine and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural sources, biosynthesis, and isolation of Coerulescine and its analogs. The information is curated for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of this unique class of spiro[pyrrolidin-3,3'-oxindole] alkaloids.

Introduction to this compound and its Analogs

This compound is a naturally occurring spiro[pyrrolidin-3,3'-oxindole] alkaloid.[1][2] This class of compounds is characterized by a spiro-fused ring system at the C3 position of an oxindole core, creating a complex and stereochemically rich scaffold that has garnered significant interest in the scientific community. The unique architecture of these molecules contributes to their diverse and potent biological activities.

The spiro[pyrrolidin-3,3'-oxindole] ring system is a recurring motif in a number of cytostatic alkaloids. While this compound and its close analog, horsfiline, are among the structurally simplest members, other, more complex analogs include spirotryprostatins A and B, elacomine, and rynchophylline.[1] The broad spectrum of biological activities associated with these compounds, including anticancer and anti-neurodegenerative properties, underscores their potential as lead structures in drug discovery programs.

Natural Sources of this compound and Its Analogs

The known natural sources of this compound and its primary analog, horsfiline, are limited to a small number of plant species. The initial discovery and isolation of these compounds have paved the way for further investigation into their distribution in the plant kingdom.

This compound was first isolated from the blue canary grass, Phalaris coerulescens.[1] This discovery was the result of a phytochemical investigation into various accessions of this grass species, which was being screened for the presence of potentially toxic phenylethylamines, indoloamines, and tetrahydro-β-carbolines. The identification of oxindoles, including the novel compound named this compound, was an unexpected finding.

Horsfiline , a closely related analog, was first isolated in 1991 from the Malaysian medicinal plant Horsfieldia superba Warb, which belongs to the Myristicaceae family.[1] Notably, several species within the Myristicaceae family have been traditionally used as sources of intoxicating snuffs.[1]

The following table summarizes the known natural sources of this compound and its key analog, horsfiline.

| Compound | Natural Source | Plant Family | Reference |

| This compound | Phalaris coerulescens (Blue Canary Grass) | Poaceae | [1] |

| Horsfiline | Horsfieldia superba Warb | Myristicaceae | [1] |

Biosynthesis of the Spiro[pyrrolidin-3,3'-oxindole] Scaffold

The biosynthesis of the spiro[pyrrolidin-3,3'-oxindole] alkaloid core in plants is an area of ongoing research. Recent studies suggest a plausible pathway involving enzymatic epimerization and subsequent oxidation of indole precursors. The proposed biosynthetic pathway for the formation of the spirooxindole scaffold is initiated from a 3S-configured precursor. This precursor undergoes an enzymatic epimerization to a 3R intermediate through a sequence of oxidation and reduction reactions. Following this stereochemical inversion, a cytochrome P450-mediated oxidation is hypothesized to facilitate the oxidative rearrangement of the indole ring to form the characteristic spirooxindole structure.

Isolation of this compound from Phalaris coerulescens

Quantitative Data

Specific quantitative data on the yield of this compound from Phalaris coerulescens is not available in the reviewed literature. The original isolation paper would be the primary source for this information.

Generalized Experimental Protocol for Isolation

The following protocol represents a generalized workflow for the isolation of alkaloids like this compound from a plant matrix, based on common phytochemical practices.

1. Plant Material Collection and Preparation:

-

Fresh aerial parts of Phalaris coerulescens are collected.

-

The plant material is air-dried or freeze-dried to prevent enzymatic degradation of the alkaloids.

-

The dried material is ground into a fine powder to increase the surface area for extraction.

2. Extraction:

-

The powdered plant material is subjected to extraction with a suitable organic solvent, typically methanol or a methanol-water mixture, often with the addition of a small amount of acid (e.g., acetic acid) to facilitate the extraction of basic alkaloids.

-

The extraction can be performed by maceration, percolation, or Soxhlet extraction.

3. Acid-Base Partitioning:

-

The crude extract is concentrated under reduced pressure.

-

The residue is dissolved in an acidic aqueous solution (e.g., 5% HCl) to protonate the alkaloids, rendering them water-soluble.

-

This acidic solution is then washed with a non-polar organic solvent (e.g., hexane or dichloromethane) to remove neutral and acidic lipophilic compounds.

-

The acidic aqueous phase containing the protonated alkaloids is then basified (e.g., with NH4OH to pH 9-10).

-

The free-base alkaloids are then extracted from the basified aqueous solution with an immiscible organic solvent (e.g., dichloromethane or chloroform).

4. Chromatographic Purification:

-

The crude alkaloid extract is subjected to one or more chromatographic techniques for purification.

-

Column Chromatography: Typically, silica gel or alumina is used as the stationary phase, with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate, followed by ethyl acetate-methanol) as the mobile phase.

-

Preparative Thin-Layer Chromatography (TLC): For further purification of smaller quantities.

-

High-Performance Liquid Chromatography (HPLC): A final purification step to obtain the pure compound.

5. Structure Elucidation:

-

The structure of the isolated pure compound is determined using spectroscopic methods, including:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, COSY, HMQC, HMBC): To elucidate the detailed chemical structure and stereochemistry.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe electronic transitions within the molecule.

-

Conclusion

This compound and its analogs represent a fascinating and biologically significant class of natural products. While their known natural sources are currently limited, the potent bioactivities associated with the spiro[pyrrolidin-3,3'-oxindole] scaffold warrant further exploration of the plant kingdom for new analogs. The proposed biosynthetic pathway provides a foundation for future research into the enzymatic machinery responsible for the formation of these complex molecules, which could open avenues for biotechnological production. Although detailed protocols and yield data for the original isolation of this compound remain to be fully elucidated from publicly available sources, the generalized procedures outlined in this guide provide a solid framework for researchers aiming to isolate and study these promising compounds from their natural sources. Continued research into the natural occurrence, biosynthesis, and bioactivity of this compound and its analogs holds significant promise for the development of novel therapeutic agents.

References

The Spiro[pyrrolidin-3,3'-oxindole] Core: A Privileged Scaffold in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The spiro[pyrrolidin-3,3'-oxindole] moiety is a fascinating and highly significant heterocyclic scaffold that has garnered substantial attention in the fields of medicinal chemistry and drug discovery. This unique three-dimensional structure is a core component of numerous natural alkaloids and has inspired the synthesis of a vast library of derivatives with a broad spectrum of biological activities.[1][2] This technical guide provides a comprehensive overview of the biological significance of the spiro[pyrrolidin-3,3'-oxindole] core, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Biological Significance and Therapeutic Potential

The rigid, three-dimensional architecture of the spiro[pyrrolidin-3,3'-oxindole] core allows for precise spatial orientation of functional groups, making it an ideal scaffold for interacting with various biological targets.[3] This has led to the discovery of compounds with potent anticancer, antimicrobial, antiviral, and anti-inflammatory activities, among others.[4][5]

Anticancer Activity

A significant body of research has focused on the anticancer potential of spiro[pyrrolidin-3,3'-oxindole] derivatives. These compounds have demonstrated cytotoxicity against a range of cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancers.[6][7][8] The anticancer mechanism is often multifactorial, involving the induction of apoptosis, inhibition of key enzymes, and disruption of protein-protein interactions crucial for cancer cell survival.[9][10]

One of the most well-documented mechanisms is the inhibition of the murine double minute 2 (MDM2)-p53 protein-protein interaction.[9][11] By disrupting this interaction, spirooxindole-based inhibitors can stabilize p53, a critical tumor suppressor protein, leading to cell cycle arrest and apoptosis.[12] Furthermore, certain derivatives have been identified as potent inhibitors of histone deacetylases (HDACs), particularly HDAC2, which are key regulators of gene expression and are often dysregulated in cancer.[6][10]

Antimicrobial and Antiviral Activity

The spiro[pyrrolidin-3,3'-oxindole] scaffold has also been explored for its potential in combating infectious diseases. Various derivatives have exhibited promising activity against a range of bacteria and fungi.[13][14] Additionally, some compounds have shown potential as antiviral agents, for instance, by inhibiting the respiratory syncytial virus (RSV).[15]

Neurological and Other Activities

Beyond cancer and infectious diseases, this versatile scaffold has been investigated for its role in the central nervous system. Certain derivatives have been identified as antagonists of the 5-HT6 serotonin receptor, a target for cognitive disorders.[16][17] Moreover, spiro[pyrrolidin-3,3'-oxindole] compounds have been developed as liver X receptor β (LXRβ) agonists, which play a role in regulating cholesterol metabolism and have shown potential in treating osteoporosis by inhibiting osteoclast differentiation.[18][19]

Quantitative Biological Data

The following tables summarize the quantitative biological activity of representative spiro[pyrrolidin-3,3'-oxindole] derivatives from the literature.

Table 1: Anticancer Activity of Spiro[pyrrolidin-3,3'-oxindole] Derivatives (IC50 values in µM)

| Compound/Derivative | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | Other Cell Lines | Reference |

| Compound 7 | 4.8 | - | 3.9 | Huh7 (Liver): 8.2, MV (Leukemia): 14.9 | [20] |

| Phenyl-substituted analog | Exceptional Inhibition | - | - | - | [6] |

| Compound 5f | - | 1.2 | - | NIH-3T3 (non-cancerous): Non-cytotoxic | [7] |

| Compound 5e | - | 3.48 | - | NIH-3T3 (non-cancerous): Non-cytotoxic | [7] |

| p-bromophenyl derivative | - | 15.49 ± 0.04 | - | - | [21] |

| MI-888 | - | - | - | SJSA-1 (Osteosarcoma): 0.96 | [9][11] |

| Compounds 5l-5o | 3.4 - 4.5 | - | - | MDA-MB-231 (Breast): 4.3 - 8.4 | [21] |

Table 2: Antimicrobial Activity of Spiro[pyrrolidin-3,3'-oxindole] Derivatives (MIC values in µg/mL)

| Compound/Derivative | Staphylococcus aureus | Escherichia coli | Fungal Strains | Reference |

| General Derivatives | 250 - 1000 | 250 - 1000 | - | [14] |

| Compound 3a | 20 (22 mm inhibition zone) | - | - | [22] |

| Compound 3g | 20 (22 mm inhibition zone) | - | - | [22] |

| Compound 3f | - | 20 (23 mm inhibition zone) | - | [22] |

Key Signaling Pathways and Mechanisms of Action

The biological effects of the spiro[pyrrolidin-3,3'-oxindole] core are mediated through its interaction with various cellular signaling pathways.

MDM2-p53 Pathway Inhibition

A key anticancer mechanism of certain spiro[pyrrolidin-3,3'-oxindole] derivatives is the disruption of the MDM2-p53 interaction. Under normal conditions, MDM2, an E3 ubiquitin ligase, targets the tumor suppressor protein p53 for proteasomal degradation. By binding to MDM2 in the p53 binding pocket, these inhibitors prevent p53 degradation, leading to its accumulation and the activation of downstream targets that induce apoptosis.

Caption: Inhibition of the MDM2-p53 pathway by spirooxindoles.

Histone Deacetylase (HDAC) Inhibition

Certain spiro[pyrrolidin-3,3'-oxindole] derivatives act as HDAC inhibitors. HDACs are enzymes that remove acetyl groups from histones, leading to chromatin compaction and transcriptional repression. By inhibiting HDACs, these compounds promote a more open chromatin structure, allowing for the expression of tumor suppressor genes and ultimately leading to cell cycle arrest and apoptosis.

Caption: Mechanism of HDAC inhibition by spirooxindoles.

LXRβ Agonism and RANKL Signaling

Spiro[pyrrolidin-3,3'-oxindole]-based LXRβ agonists inhibit osteoclastogenesis by interfering with the RANKL signaling pathway. RANKL binding to its receptor RANK on osteoclast precursors triggers a signaling cascade that is essential for their differentiation and activation. LXRβ activation by these agonists inhibits this process, thereby reducing bone resorption.

Caption: LXRβ agonism by spirooxindoles inhibits RANKL signaling.

5-HT6 Receptor Antagonism

Spiro[pyrrolidin-3,3'-oxindole] derivatives acting as 5-HT6 receptor antagonists modulate downstream signaling cascades, including the cAMP/PKA and ERK pathways. These pathways are implicated in learning and memory, suggesting the therapeutic potential of these compounds in cognitive disorders.

Caption: 5-HT6 receptor signaling and its modulation by spirooxindoles.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of spiro[pyrrolidin-3,3'-oxindole] derivatives.

Synthesis via 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition reaction is a cornerstone for the synthesis of the spiro[pyrrolidin-3,3'-oxindole] core.[2][16]

Caption: General workflow for 1,3-dipolar cycloaddition synthesis.

Protocol:

-

Reactant Preparation: In a suitable reaction vessel, combine the isatin derivative (0.5 mmol), the α-amino acid (e.g., L-proline, 0.6 mmol), and the dipolarophile (0.6 mmol).

-

Reaction Setup: Add the appropriate solvent, such as ethanol or methanol (3 mL).

-

Reaction Conditions: Stir the mixture at room temperature for approximately 4 hours.

-

Work-up: Collect the resulting precipitate by vacuum filtration.

-

Washing: Wash the collected solid with cold ethanol (2-3 times) to remove unreacted starting materials and impurities.

-

Purification: Further purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography on silica gel.

-

Characterization: Confirm the structure of the final spiro[pyrrolidin-3,3'-oxindole] product using spectroscopic methods such as NMR (¹H and ¹³C) and mass spectrometry.

In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the spiro[pyrrolidin-3,3'-oxindole] derivatives (typically in a range from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

HDAC Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the enzymatic activity of HDACs.

Protocol:

-

Reaction Setup: In a 96-well plate, add the HDAC enzyme (e.g., recombinant human HDAC2), the fluorogenic HDAC substrate, and the test spiro[pyrrolidin-3,3'-oxindole] compound at various concentrations.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the deacetylation reaction to occur.

-

Developer Addition: Add the developer solution, which contains a protease that cleaves the deacetylated substrate, releasing a fluorescent molecule.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration and determine the IC50 value.

MDM2-p53 Interaction Assay (HTRF)

Homogeneous Time-Resolved Fluorescence (HTRF) is a robust technology for studying protein-protein interactions.

Protocol:

-

Reagent Preparation: Prepare solutions of the GST-tagged MDM2 protein, a biotinylated p53-derived peptide, and the HTRF detection reagents (Europium cryptate-labeled anti-GST antibody and streptavidin-XL665).

-

Assay Plate Setup: In a 384-well low volume plate, add the test spiro[pyrrolidin-3,3'-oxindole] compounds at various concentrations.

-

Reagent Addition: Add the GST-MDM2 and biotin-p53 peptide to the wells, followed by the HTRF detection reagents.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 4 hours or overnight) to allow for binding and FRET signal development.

-

Signal Measurement: Read the HTRF signal on a compatible plate reader, measuring the emission at both the acceptor and donor wavelengths.

-

Data Analysis: Calculate the HTRF ratio and determine the IC50 value for the inhibition of the MDM2-p53 interaction.

Caspase-3 Activity Assay (Colorimetric)

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

Protocol:

-

Cell Lysis: Treat cells with the spiro[pyrrolidin-3,3'-oxindole] compound to induce apoptosis. After treatment, lyse the cells to release the cellular contents, including caspases.

-

Reaction Setup: In a 96-well plate, add the cell lysate to a reaction buffer containing the colorimetric caspase-3 substrate (e.g., Ac-DEVD-pNA).

-

Incubation: Incubate the plate at 37°C for 1-2 hours. During this time, active caspase-3 in the lysate will cleave the substrate, releasing the p-nitroaniline (pNA) chromophore.

-

Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.

-

Data Analysis: The increase in absorbance is proportional to the caspase-3 activity in the sample.

Conclusion

The spiro[pyrrolidin-3,3'-oxindole] core represents a highly "privileged" scaffold in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Its unique structural features have enabled the design of potent and selective modulators of a wide range of biological targets. The extensive research into its synthesis, biological activities, and mechanisms of action continues to unveil new opportunities for drug discovery. This technical guide provides a solid foundation for researchers and drug development professionals to further explore and exploit the therapeutic potential of this remarkable heterocyclic system.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. texaschildrens.org [texaschildrens.org]

- 6. caspase3 assay [assay-protocol.com]

- 7. Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. revvity.com [revvity.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. protocols.io [protocols.io]

- 11. revvity.com [revvity.com]

- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 13. researchgate.net [researchgate.net]

- 14. japsonline.com [japsonline.com]

- 15. Molecular and Biochemical Techniques for Deciphering p53-MDM2 Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mpbio.com [mpbio.com]

- 17. Discovery of Highly Potent Liver X Receptor β Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. media.cellsignal.com [media.cellsignal.com]

- 20. researchgate.net [researchgate.net]

- 21. creative-bioarray.com [creative-bioarray.com]

- 22. How To Design a Successful p53-MDM2/X Interaction Inhibitor: A Thorough Overview Based on Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]

Early Biological Activity of Coerulescine: A Review of Available Data

Coerulescine, a spirooxindole alkaloid, belongs to a class of natural products recognized for a wide range of biological activities, including cytostatic, anticancer, and antimicrobial properties. Despite the interest in its chemical synthesis, a comprehensive review of early studies reveals a notable scarcity of specific quantitative data on its biological activity in publicly accessible literature. This technical guide summarizes the available qualitative information and contextualizes the potential of this compound based on the activities of related spirooxindole compounds.

I. Overview of Spirooxindole Alkaloids' Biological Potential

The spiro[pyrrolidin-3,3'-oxindole] scaffold, the core structure of this compound, is a recurring motif in a number of alkaloids with significant pharmacological properties.[1][2][3][4][5] Members of this family have demonstrated a variety of biological effects, which has spurred interest in the synthesis of this compound and its analogs.[6] The broader class of spirooxindole-containing compounds has been investigated for:

-

Anticancer Activity: Many synthetic and natural spirooxindoles have been evaluated for their potential to inhibit the growth of various cancer cell lines.[1][4][7][8][9]

-

Antimicrobial and Antifungal Activity: The spirooxindole framework is also associated with antibacterial and antifungal properties.[2][3][4][5]

While it is frequently stated that this compound is a potent agent against various cancer cell lines, specific early studies providing quantitative metrics such as IC50 values remain elusive in the reviewed literature.

II. Challenges in Sourcing Early Quantitative Data

This lack of accessible early data prevents the construction of detailed tables of quantitative results and the in-depth analysis of experimental protocols and specific signaling pathways directly related to this compound's biological action.

III. Inferred Experimental Methodologies

Based on the general understanding of how related compounds are tested, early investigations into the biological activity of this compound would have likely involved a series of standard in vitro assays.

A. Cytotoxicity and Anticancer Activity Assessment:

A typical workflow for evaluating the anticancer potential of a novel compound like this compound would involve the following steps:

-

Cell Line Selection: A panel of human cancer cell lines representing different tumor types would be chosen.

-

Compound Treatment: The cancer cells would be exposed to a range of concentrations of this compound.

-

Viability/Cytotoxicity Assay: After a defined incubation period, the effect of the compound on cell viability would be measured using assays such as:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay: This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability.

-

SRB (Sulphorhodamine B) assay: This assay quantifies total protein content, providing a measure of cell density.

-

-

Data Analysis: The results would be used to calculate the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

B. Antimicrobial Activity Screening:

To assess the antimicrobial properties of this compound, the following experimental workflow is standard:

-

Microorganism Selection: A panel of clinically relevant bacteria and fungi would be selected.

-

Broth Microdilution or Agar Diffusion Assays: These methods are used to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of the microorganism.

-

Determination of Bactericidal/Fungicidal Activity: Further assays could be performed to determine if the compound kills the microorganisms (bactericidal/fungicidal) or simply inhibits their growth (bacteriostatic/fungistatic).

Below is a generalized workflow diagram for these anticipated experimental protocols.

IV. Postulated Signaling Pathways

Given the cytostatic nature of many spirooxindole alkaloids, it is plausible that this compound could interfere with fundamental cellular processes. Without specific experimental evidence, any description of signaling pathways remains speculative. However, based on the mechanisms of other anticancer agents, potential pathways that could be affected by this compound include:

-

Cell Cycle Regulation: Many cytotoxic compounds induce cell cycle arrest at various checkpoints (e.g., G1/S or G2/M), preventing cancer cell proliferation.

-

Apoptosis Induction: The compound might trigger programmed cell death (apoptosis) through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

-

Inhibition of Key Enzymes: this compound could act as an inhibitor of enzymes that are crucial for cancer cell survival and growth, such as kinases or topoisomerases.

A hypothetical signaling pathway illustrating how a cytotoxic compound might induce apoptosis is presented below.

V. Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Antibacterial spirooxindole alkaloids from Penicillium brefeldianum inhibit dimorphism of pathogenic smut fungi [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijnrd.org [ijnrd.org]

- 6. Total synthesis of (±)-coerulescine and (±)-horsfiline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Coerulescine CAS number and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coerulescine is a naturally occurring oxindole alkaloid belonging to the spiro[pyrrolidin-3,3′-oxindole] class of compounds.[1][2] First isolated from the plant Phalaris coerulescens, it shares a core structural framework with other biologically active alkaloids.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, a detailed synthetic protocol, and an exploration of the biological activities associated with its structural class.

Chemical Identity and Physicochemical Properties

This compound is a chiral molecule, and its properties can be specific to its enantiomeric form. The following tables summarize key identification and physicochemical data for this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (3R)-1'-methylspiro[1H-indole-3,3'-pyrrolidine]-2-one / (S)-1'-methylspiro[indoline-3,3'-pyrrolidin]-2-one |

| CAS Number | 1662684-45-8 ((S)-(+)-Coerulescine) |

| Chemical Formula | C₁₂H₁₄N₂O |

| Molar Mass | 202.26 g/mol |

Table 2: Physicochemical Data for this compound

| Property | Value |

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 378.8 ± 42.0 °C at 760 mmHg |

| Flash Point | 182.9 ± 27.9 °C |

Synthesis of (±)-Coerulescine

The total synthesis of racemic this compound has been achieved through a multi-step process. The following is a detailed experimental protocol adapted from published literature.[2][3][4]

Experimental Protocol: Total Synthesis of (±)-Coerulescine

This synthesis involves a Wittig olefination–Claisen rearrangement strategy to construct the core structure, followed by a series of transformations to yield the final product.[3]

-

Wittig Olefination and Claisen Rearrangement:

-

Allyloxymethyl)triphenylphosphonium chloride is reacted with sodium tert-butoxide in tetrahydrofuran (THF) at 0 °C.

-

The resulting ylide is then reacted with an appropriate indole derivative to perform the Wittig olefination.

-

The product of the Wittig reaction is heated in refluxing xylene to induce a Claisen rearrangement, yielding a 4-pentenal derivative.[3]

-

-

Oxidation and Esterification:

-

The aldehyde from the previous step is oxidized to a carboxylic acid using Jones reagent in acetone.

-

The resulting acid is then esterified by treatment with ethanol and sulfuric acid.[3]

-

-

Reductive Cyclization:

-

The ester is subjected to reductive cyclization using zinc and ammonium chloride in refluxing ethanol to form the oxindole ring system.[3]

-

-

Protection and Functionalization:

-

The amide nitrogen of the oxindole is protected with a di-tert-butyl dicarbonate ((Boc)₂O) group in the presence of sodium hydride in THF at 0 °C.

-

The protected oxindole is then treated with sodium hydride and ethyl chloroformate in THF at 0 °C.[3]

-

-

Oxidative Cleavage and Reductive Amination:

-

The allyl group is subjected to oxidative cleavage using a catalytic amount of osmium tetroxide and N-methylmorpholine N-oxide (NMO), followed by treatment with sodium metaperiodate on silica in dichloromethane to yield an aldehyde.

-

Reductive amination of the aldehyde is then carried out with methylamine hydrochloride and sodium cyanoborohydride (NaBH₃CN) in THF to form the spiro-pyrrolidine ring.[3]

-

-

Deprotection and Final Reduction:

-

The Boc protecting group is removed by treating the compound with 2.5 M aqueous hydrochloric acid in refluxing THF.

-

The final step involves a chemoselective reduction of the amide with n-butyllithium (n-BuLi) and lithium aluminum hydride (LAH) in THF to yield (±)-coerulescine.[3]

-

Synthetic Workflow Diagram

Biological Activity of the Spiro[pyrrolidin-3,3′-oxindole] Class

While specific biological activity and signaling pathway data for this compound itself are not extensively documented in publicly available literature, the broader class of spiro[pyrrolidin-3,3′-oxindole] alkaloids has been the subject of significant research, revealing a range of biological activities.[1][5][6]

General Biological Activities

-

Anticancer Activity: Several synthetic and natural spiro[pyrrolidin-3,3′-oxindole] derivatives have demonstrated potent antiproliferative properties against various cancer cell lines.[7][8] For instance, some analogs show exceptional inhibitory activity against MCF-7 breast cancer cells.[7] The mechanism of action for some of these compounds involves the inhibition of tubulin polymerization or the disruption of the p53-MDM2 protein-protein interaction.[7][9]

-

Antimicrobial and Antifungal Properties: Compounds within this class have exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.[1][6]

-

μ-Opioid Receptor Binding: Certain spirooxindole alkaloids isolated from Mitragyna speciosa have shown promising binding affinities for the μ-opioid receptor.[1][9]

-

5-HT6 Receptor Ligands: Synthetic derivatives of this compound have been investigated as new ligands for the 5-HT6 serotonin receptor, suggesting potential applications in neuroscience.[5]

Putative Signaling Pathway Involvement

The diverse biological activities of spiro[pyrrolidin-3,3′-oxindole] alkaloids suggest their interaction with multiple cellular signaling pathways. Based on the activities of related compounds, a potential, though unconfirmed for this compound, mechanism of action could involve the modulation of pathways critical for cell cycle progression and apoptosis. For example, the inhibition of the p53-MDM2 interaction by some analogs directly impacts the p53 signaling pathway, a crucial regulator of cell fate.

Conclusion

This compound represents an intriguing natural product with a synthetically accessible scaffold. While its specific biological functions remain to be fully elucidated, the diverse activities of the broader spiro[pyrrolidin-3,3′-oxindole] class highlight the potential of these compounds as valuable leads in drug discovery. Further research into the specific biological targets and signaling pathways of this compound is warranted to unlock its full therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. BJOC - Total synthesis of (±)-coerulescine and (±)-horsfiline [beilstein-journals.org]

- 3. Total synthesis of (±)-coerulescine and (±)-horsfiline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Total synthesis of (±)-coerulescine and (±)-horsfiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Total Synthesis of (±)-Coerulescine

Introduction

(±)-Coerulescine is a spiro[pyrrolidin-3,3′-oxindole] alkaloid, a structural framework present in numerous cytostatic natural products.[1][2] Originally isolated from the blue canary grass, Phalaris coerulescens, it represents a key target for synthetic chemists due to the biological activities associated with its structural class.[2][3] Notably, analogues of the spiro[pyrrolidin-3,3′-oxindole] core have demonstrated significant activity against human breast cancer cells, fueling interest in developing efficient synthetic routes to these molecules.[1][3] This document outlines a detailed protocol for the total synthesis of racemic (±)-coerulescine based on a Wittig olefination–Claisen rearrangement strategy.[1][4]

Overall Synthetic Workflow

The synthesis begins with o-nitrobenzaldehyde and proceeds through a sequence of key transformations including a Wittig olefination, a thermal Claisen rearrangement, and a reductive cyclization to form the core oxindole structure. Subsequent functional group manipulations, including oxidative cleavage and reductive amination, lead to the final spiro[pyrrolidin-3,3′-oxindole] system of (±)-coerulescine.

Caption: Total synthesis workflow for (±)-coerulescine.

Experimental Protocols

The following protocols are based on the synthetic route developed by Kulkarni et al.[1][2]

Part 1: Oxindole Core Construction

-

Wittig Olefination of o-Nitrobenzaldehyde:

-

To a solution of allyloxymethyltriphenylphosphonium chloride in anhydrous THF at 0 °C, add sodium tert-butoxide.

-

Stir the resulting ylide solution before adding o-nitrobenzaldehyde.

-

Allow the reaction to proceed to completion.

-

The product, allyl vinyl ether 5 , is typically obtained as an inseparable mixture of E/Z isomers and is used in the next step without further purification.[1]

-

-

Claisen Rearrangement to 4-Pentenal (6):

-

Jones Oxidation to Carboxylic Acid (7):

-

Dissolve aldehyde 6 in acetone.

-

Cool the solution in an ice bath and add Jones reagent dropwise until a persistent orange color is observed.

-

Quench the reaction with isopropanol and perform a standard aqueous workup.

-

The resulting carboxylic acid 7 is often used immediately in the next step.[1]

-

-

Esterification to Ethyl Ester (8):

-

To a solution of carboxylic acid 7 in ethanol, add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux.

-

After completion, neutralize the reaction mixture and extract the product to yield ethyl ester 8 .[1]

-

-

Reductive Cyclization to Oxindole (9):

-

Dissolve the nitro-ester 8 in ethanol.

-

Add zinc powder and an aqueous solution of ammonium chloride.

-

Heat the mixture to reflux, which effects both the reduction of the nitro group and subsequent cyclization.

-

Filter the reaction mixture and concentrate the filtrate to obtain the 3-allyl-oxindole 9 .[1][2]

-

Part 2: Spirocycle Formation

-

Boc Protection of Oxindole (9):

-

To a solution of oxindole 9 in anhydrous THF at 0 °C, add sodium hydride.

-

After hydrogen evolution ceases, add di-tert-butyl dicarbonate ((Boc)₂O).

-

Stir the reaction until completion and perform an aqueous workup to yield the N-Boc protected oxindole 10 .[1]

-

-

Acylation of Oxindole (10):

-

Treat the protected oxindole 10 with sodium hydride in THF at 0 °C.

-

Add ethyl chloroformate to the resulting anion.

-

Purify the crude product to obtain compound 11 .[1]

-

-

Oxidative Cleavage to Aldehyde (12):

-

Subject the allyl group of compound 11 to oxidative cleavage.

-